1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-10-16(11(2)23(3)21-10)17(25)18-9-15-20-19-14-7-6-12(22-24(14)15)13-5-4-8-26-13/h4-8H,9H2,1-3H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONVMMBNVKFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activity), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes.
Biochemical Analysis
Biochemical Properties
The compound, 1,3,5-trimethyl-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1H-pyrazole-4-carboxamide, contains a triazole nucleus, which is readily capable of binding in the biological system with a variety of enzymes and receptors This interaction can lead to a wide range of biochemical reactions
Biological Activity
1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 1904307-38-5) is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.4 g/mol. Its complex structure includes multiple heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N7OS |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1904307-38-5 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have shown to inhibit the ERK signaling pathway, which is crucial in cancer cell proliferation and survival. In a study evaluating several compounds, one derivative demonstrated an IC50 value of against HCT-116 cells, indicating strong antiproliferative activity .
Mechanism of Action:
The proposed mechanism involves:
- Inhibition of the ERK signaling pathway: This leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT.
- Induction of apoptosis: The compound triggers apoptotic pathways in cancer cells, particularly noted in MGC-803 cells.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Thiophene derivatives are known for their broad-spectrum antimicrobial activities. In related studies, compounds with similar thiophene moieties showed effective inhibition against various bacterial strains .
Study 1: Antiproliferative Effects
A detailed investigation into the antiproliferative effects of related triazole compounds revealed that certain structural modifications can enhance biological activity. The study found that specific substitutions at the thiophene ring significantly influenced the compound's efficacy against cancer cell lines .
Study 2: Antimicrobial Evaluation
In another study focusing on thiophene derivatives, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited notable antibacterial activity, suggesting that our compound may share similar properties due to its structural analogies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives synthesized in recent studies, such as 4i and 4j from the 2023 paper "Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives" . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | Compound 4i | Compound 4j |
|---|---|---|---|
| Core Structure | Triazolo[4,3-b]pyridazine | Pyrimidin-2(1H)-one | Thioxo-2,3-dihydropyrimidin-4-yl |
| Substituents | - Thiophen-2-yl (position 6) | - Coumarin-3-yl (pyrimidine core) | - Coumarin-3-yl (pyrimidine core) |
| - 1,3,5-Trimethylpyrazole (via carboxamide) | - 1,5-Dimethylpyrazole with phenyl and tetrazole groups | - 1,5-Dimethylpyrazole with phenyl and tetrazole groups | |
| Molecular Weight | ~435 g/mol (estimated) | ~650–700 g/mol (reported) | ~650–700 g/mol (reported) |
| Key Functional Groups | Carboxamide linker, methylated pyrazole | Tetrazole, coumarin, phenyl | Tetrazole, coumarin, phenyl, thioxo group |
| Potential Targets | Kinases (e.g., JAK, EGFR), antimicrobial enzymes | Anticoagulant enzymes (coumarin-dependent) | Antioxidant/antimicrobial (thioxo group) |
Key Findings:
Structural Divergence: The target compound’s triazolo-pyridazine core distinguishes it from 4i/4j, which utilize pyrimidinone scaffolds. The thiophen-2-yl group in the target compound may improve lipophilicity compared to the coumarin-3-yl groups in 4i/4j, which are bulkier and fluorescence-active.
Pharmacological Implications :
- 4i/4j ’s coumarin and tetrazole groups suggest anticoagulant or anti-inflammatory applications, whereas the target compound’s thiophene and methylated pyrazole may favor kinase inhibition or antimicrobial activity .
- The carboxamide linker in the target compound offers flexibility for interactions with polar residues in enzymatic active sites, unlike the rigid tetrazole linkers in 4i/4j.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of triazolo-pyridazine with methylated pyrazole, while 4i/4j require coumarin-functionalized pyrimidines and tetrazole cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
